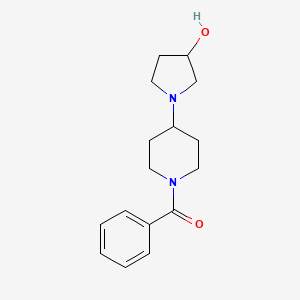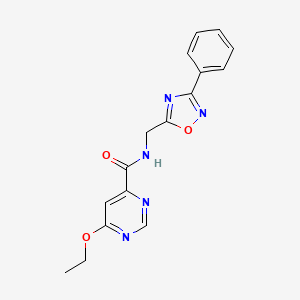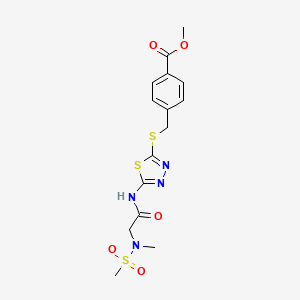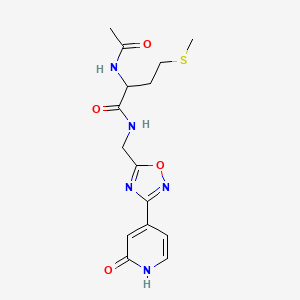![molecular formula C7H13NO3 B2727770 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one CAS No. 1536993-59-5](/img/structure/B2727770.png)
1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one” is a chemical compound with the molecular formula C7H13NO3 . It has a molecular weight of 159.19 . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO3/c1-6(10)8-2-3-11-7(4-8)5-9/h7,9H,2-5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature . It has a molecular weight of 159.19 .Applications De Recherche Scientifique
Analytical Methods in Determining Antioxidant Activity
The exploration of antioxidants in various fields, including food engineering, medicine, and pharmacy, is a significant area of scientific interest. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are vital in determining the antioxidant capacity of complex samples, which can be crucial in understanding the effects of specific chemicals, including morpholine derivatives, on antioxidant activities (Munteanu & Apetrei, 2021).
Chemical and Pharmacological Interest of Morpholine Derivatives
Morpholine and its derivatives have been explored for their broad spectrum of pharmacological profiles. Studies show that morpholine rings, present in various organic compounds, have been developed for diverse pharmacological activities, indicating the potential use of "1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one" in drug design and synthesis (Asif & Imran, 2019).
Biomedical Applications of Phosphorus-containing Polymers
Research into phosphorus-containing organic materials, including those related to morpholine structures, emphasizes their biocompatibility, hemocompatibility, and protein adsorption resistance. These properties make them suitable for applications in dentistry, regenerative medicine, and drug delivery, showcasing the potential biomedical applications of morpholine derivatives (Monge et al., 2011).
Insights into 8-Hydroxyquinolines and Drug Development
The metal chelation properties of 8-hydroxyquinoline and its derivatives, which include the potential for modification to enhance drug potency for various diseases, highlight the importance of structural modification in drug development. This research area could be relevant for morpholine derivatives in creating potent drug molecules for treating life-threatening diseases (Gupta, Luxami, & Paul, 2021).
Photocatalytic Degradation of Pollutants
The TiO2-UV process's effectiveness in mineralizing pollutants, including morpholine, underscores the relevance of studying "this compound" in environmental applications. Understanding the photocatalytic pathways and mechanisms can lead to better water treatment solutions (Pichat, 1997).
Conversion of Biomass Feedstocks to Biofuels
The chemical conversion processes for producing hydroxylmethylfurfural (HMF) from carbohydrate biomass feedstocks, including the exploration of catalytic sites required for the conversion of hexose substrates to HMF, could be relevant for research into "this compound" as a potential intermediate or catalyst in the production of biofuels (James et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-(hydroxymethyl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(10)8-2-3-11-7(4-8)5-9/h7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDCPLTXBLXMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2727689.png)
![N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2727691.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727692.png)

![{[1-(2-Methylpropyl)cyclopentyl]methyl}urea](/img/structure/B2727695.png)
![(4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide](/img/structure/B2727696.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727698.png)



![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)
![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2727706.png)